molecular formula C14H12ClN3OS B2912682 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide CAS No. 446824-60-8

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

Cat. No. B2912682
CAS RN: 446824-60-8
M. Wt: 305.78
InChI Key: NHHPCYBACHQTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide” is a thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with KSCN in acetone . The resulting product is then characterized by elemental analysis, FTIR, and 1H-NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .


Chemical Reactions Analysis

The compound has been studied for its thermal decomposition using a TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .

Advantages and Limitations for Lab Experiments

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of BTK, which allows for the specific targeting of this enzyme in biological studies. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are not yet fully understood.

Future Directions

There are several future directions for the research and development of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide. One area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. This will help to identify patients who are most likely to benefit from treatment with this compound. Another area of research is the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. This may enhance the anti-tumor effects of this compound and improve patient outcomes. Finally, the development of this compound analogs with improved pharmacokinetic properties and safety profiles is an important area of research. These analogs may have even greater therapeutic potential for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 5-methylpyridin-2-ylamine to form 2-chloro-N-(5-methylpyridin-2-yl)benzamide. This intermediate is then reacted with ammonium thiocyanate in the presence of a base to yield this compound. The synthesis of this compound has been optimized to produce a high yield of pure compound suitable for biological studies.

Scientific Research Applications

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that this compound inhibits BTK activity in cancer cells, leading to decreased cell proliferation and increased apoptosis. In vivo studies have demonstrated that this compound can effectively inhibit tumor growth in animal models of cancer. These findings suggest that this compound may have therapeutic potential for the treatment of various types of cancer.

properties

IUPAC Name

2-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-6-7-12(16-8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHPCYBACHQTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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